molecular formula C20H18O6 B1663412 (-)-Sesamin CAS No. 13079-95-3

(-)-Sesamin

Cat. No. B1663412
CAS RN: 13079-95-3
M. Wt: 354.4 g/mol
InChI Key: PEYUIKBAABKQKQ-NSMLZSOPSA-N
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Description

(-)-Sesamin is a natural lignan compound that is found in sesame seeds. It has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties. In recent years, (-)-Sesamin has gained attention for its potential use in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of (-)-Sesamin is not fully understood, but it is believed to work by regulating certain cellular processes. Specifically, (-)-Sesamin has been shown to activate certain enzymes that are involved in the metabolism of lipids and carbohydrates. Additionally, (-)-Sesamin has been shown to have anti-inflammatory effects, which may be due to its ability to regulate the production of certain cytokines.
Biochemical and Physiological Effects:
(-)-Sesamin has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, (-)-Sesamin has been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using (-)-Sesamin in lab experiments is that it is a natural compound that is found in sesame seeds. This means that it is relatively easy to obtain and is not associated with the same risks as synthetic compounds. Additionally, (-)-Sesamin has been shown to have a number of potential health benefits, which may make it useful in a variety of different research applications.
One limitation of using (-)-Sesamin in lab experiments is that its mechanism of action is not fully understood. This means that it may be difficult to design experiments that accurately measure its effects. Additionally, (-)-Sesamin may have different effects depending on the dose and duration of exposure, which may make it difficult to control for these variables in experiments.

Future Directions

There are a number of future directions for research on (-)-Sesamin. One area of interest is its potential use in the treatment of certain diseases and conditions, such as cancer, diabetes, and cardiovascular disease. Additionally, (-)-Sesamin may be useful in the fields of biochemistry and physiology, where it may be used to study cellular processes and mechanisms of action. Further research is needed to fully understand the potential benefits and limitations of (-)-Sesamin in these areas.

Scientific Research Applications

(-)-Sesamin has been studied for its potential use in a variety of scientific research applications. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases and conditions. Additionally, (-)-Sesamin has been studied for its potential use in the fields of biochemistry and physiology, where it may be used to study cellular processes and mechanisms of action.

properties

IUPAC Name

5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUIKBAABKQKQ-NSMLZSOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Sesamin

CAS RN

13079-95-3
Record name Sesamin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013079953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESAMIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VCT11F572
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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